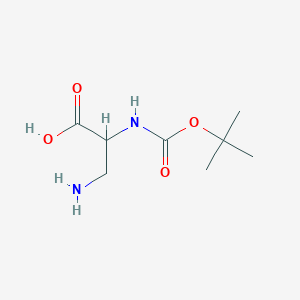

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391184 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113625-76-6, 159002-17-2 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Backbone of Advanced Peptide Therapeutics: A Technical Guide to 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid

In the landscape of modern drug discovery and peptide chemistry, the precise engineering of molecular architecture is paramount to achieving desired therapeutic outcomes. Non-proteinogenic amino acids are instrumental in this endeavor, offering unique structural motifs that can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as N-α-Boc-2,3-diaminopropionic acid (Boc-Dap-OH), has emerged as a cornerstone building block for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth technical overview of Boc-Dap-OH, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS), empowering researchers and drug development professionals to leverage its full potential.

Core Molecular Attributes and Physicochemical Profile

This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The defining feature of this molecule is the selective protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a staple in peptide synthesis, offering robust stability under a variety of reaction conditions while being readily removable with mild acid treatment.[1] This selective protection leaves the β-amino group and the carboxylic acid moiety available for further chemical manipulation, making Boc-Dap-OH a highly versatile synthetic intermediate.[2]

The presence of two amino groups and a carboxylic acid function allows for the introduction of unique structural elements into peptide chains, such as branching, cyclization, and the attachment of reporter molecules or drug conjugates.[2] These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting peptide, including its biological activity, stability against enzymatic degradation, and in vivo half-life.[2]

Boc-Dap-OH exists as two stereoisomers: the (S)- and (R)-enantiomers, denoted as Boc-L-Dap-OH and Boc-D-Dap-OH, respectively. The choice of stereoisomer is critical as it dictates the three-dimensional conformation of the final peptide and, consequently, its interaction with biological targets.[2]

Table 1: Physicochemical Properties of (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O₄ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 210 °C (with decomposition) | [2] |

| Optical Rotation ([α]20/D) | +5.5 ± 1°, c = 1% in methanol:water (1:1) | [2] |

| Purity | ≥98.0% (TLC) | |

| CAS Number | 73259-81-1 |

The Principle of Orthogonal Protection: A Gateway to Molecular Complexity

The true synthetic power of Boc-Dap-OH is unlocked through the application of orthogonal protecting group strategies.[3] In peptide synthesis, orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other.[4] This principle is fundamental for the selective modification of a multifunctional molecule like Dap.

For instance, to functionalize the β-amino group of a Dap residue within a peptide chain, it is essential to employ a Boc-Dap-OH derivative where the side-chain amine is protected with a group that is stable to the acidic conditions used for α-Boc deprotection. A common and highly effective strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting building block, N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), allows for the selective deprotection of the α-Boc group at each cycle of peptide elongation, while the β-Fmoc group remains intact.[5] At a desired point in the synthesis, the Fmoc group can be selectively removed on-resin using a mild base, such as piperidine, to unmask the β-amino group for further modification.[5]

Caption: Orthogonal protection strategy using Boc-Dap(Fmoc)-OH.

Experimental Protocol: Incorporation of Boc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

The following protocol details a standard cycle for the incorporation of a Boc-Dap(Fmoc)-OH residue into a growing peptide chain using Boc-based solid-phase peptide synthesis (Boc-SPPS). This protocol is intended for manual synthesis but can be adapted for automated peptide synthesizers.

Materials and Reagents:

-

Boc-Dap(Fmoc)-OH

-

Peptide synthesis grade resin (e.g., Merrifield resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

Kaiser test kit (for monitoring coupling completion)

-

Piperidine

Protocol:

-

Resin Preparation:

-

Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

α-Boc Deprotection:

-

Neutralization:

-

Wash the resin with isopropanol (2 times) and then DCM (3 times).

-

Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[5]

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Coupling of Boc-Dap(Fmoc)-OH:

-

In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[5]

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[5]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[2]

-

-

Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the deprotection of the α-Boc group of the newly added Dap residue to continue the elongation of the peptide chain.

Caption: Workflow for the incorporation of Boc-Dap(Fmoc)-OH in SPPS.

Applications in Drug Discovery and Development

The unique structural features of Boc-Dap-OH make it a valuable tool in the design and synthesis of novel therapeutic peptides. The ability to introduce side-chain modifications allows for the fine-tuning of a peptide's properties to enhance its therapeutic potential.

-

Peptide Stapling and Cyclization: The β-amino group of a Dap residue can be used as an anchor point for creating cyclic or stapled peptides. These constrained peptides often exhibit increased proteolytic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.

-

Branched Peptides: Boc-Dap-OH can be used to synthesize branched peptides, such as multiple antigenic peptides (MAPs), which can elicit a stronger immune response.

-

Conjugation of Payloads: The free β-amino group can be functionalized with a variety of molecules, including imaging agents, cytotoxic drugs for targeted cancer therapy, or polyethylene glycol (PEG) to improve the pharmacokinetic profile of the peptide.

A recent study highlighted the potential of N-Boc-protected amino acids as novel hydrophobic tags to induce targeted protein degradation, a transformative approach in drug discovery.[6] This underscores the expanding role of such modified amino acids beyond traditional peptide synthesis. Furthermore, tailor-made amino acids are increasingly found in newly marketed pharmaceutical products, demonstrating their importance in modern medicinal chemistry.[7]

Safety, Handling, and Storage

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that offers chemists the flexibility to design and synthesize peptides with tailored properties. Its utility in creating complex molecular architectures, enabled by the principles of orthogonal protection, makes it an indispensable component in the development of next-generation peptide-based therapeutics. A thorough understanding of its properties and synthetic applications, as outlined in this guide, is crucial for researchers and developers aiming to push the boundaries of peptide and drug discovery.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AmbioPharm. (n.d.). Minimal Protection Strategies for SPPS.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

- Taleghani, H. G., Tagliaferri, T., & Zarrabi, A. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 108.

- Morais, E. S., da Costa, B. E. M., de Sousa, V. P., & de Almeida, M. V. (2018). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 17(3), 780-798.

- Otvos, L., Jr. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

- Otvos, L., Jr. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65-80.

- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025.

- Anaspec. (n.d.). Overview of Custom Peptide Synthesis.

- Liu, Z., et al. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry, 118493.

- Ferreira, R. J., et al. (2022). Amino Acids in the Development of Prodrugs. Molecules, 27(19), 6296.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino Acids in the Development of Prodrugs [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Nα-Boc-L-2,3-diaminopropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-L-2,3-diaminopropionic acid (Boc-L-Dap-OH) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science.[1] Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, provides a versatile scaffold for creating complex peptide architectures, including branched, cyclic, and labeled structures.[2] This guide offers an in-depth exploration of the primary synthetic methodologies for Boc-L-Dap-OH, focusing on the underlying chemical principles, field-proven protocols, and comparative analysis of each route. We will dissect the widely-used Hofmann and Curtius rearrangements, as well as a versatile multi-step synthesis originating from L-serine, providing researchers with the foundational knowledge to select and execute the optimal synthesis for their specific application.

Introduction: The Strategic Importance of Boc-L-Dap-OH

L-2,3-diaminopropionic acid (L-Dap) is a valuable building block for natural product biosynthesis and the development of synthetic drugs.[3] The strategic placement of two distinct amino groups allows for site-specific modifications, making it a powerful tool for modulating the structure, function, and therapeutic potential of peptides.[4]

The Nα-Boc protected form, Boc-L-Dap-OH, is particularly crucial for Solid-Phase Peptide Synthesis (SPPS). The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group, allowing the peptide chain to be elongated, while the β-amino group remains available for orthogonal functionalization.[1][2] This bifunctionality is leveraged in numerous applications:

-

Drug Development: Used to create novel drug candidates, especially inhibitors and other biologically active compounds.[5]

-

Peptide-Based Therapeutics: Facilitates the synthesis of complex peptides with enhanced stability, specific functionalities, or the attachment of payloads for targeted drug delivery.[6][7]

-

Bioconjugation: Enables the stable attachment of biomolecules to surfaces or other molecules, which is critical in diagnostics and therapeutics.[6]

This guide provides a detailed examination of the most reliable and efficient chemical pathways to access this critical synthetic intermediate.

Overview of Primary Synthetic Strategies

The synthesis of Boc-L-Dap-OH can be approached from several distinct chiral precursors. The choice of route often depends on factors such as starting material availability and cost, desired scale, and tolerance for specific reagents. The three predominant strategies, each beginning with a common, enantiomerically pure amino acid, are Hofmann Rearrangement, Curtius Rearrangement, and a multi-step conversion from L-Serine.

Caption: High-level overview of the main synthetic pathways to Boc-L-Dap-OH.

Method 1: Hofmann Rearrangement of Nα-Boc-L-Asparagine

This is arguably the most direct and widely cited method. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[8] Starting from the readily available Nα-Boc-L-asparagine, this reaction provides a stereospecific route to the target molecule.

3.1. Principle and Mechanism

The core of the reaction involves the treatment of the primary amide (the side chain of asparagine) with an oxidant, such as a halogen in base or a hypervalent iodine reagent.[9][10]

The mechanistic steps are as follows: [8][10]

-

N-Halogenation/Activation: The amide nitrogen is halogenated (e.g., by hypobromite) or activated by the hypervalent iodine reagent.

-

Deprotonation: A base abstracts the acidic N-H proton, forming an anion.

-

Rearrangement: The anion undergoes a concerted 1,2-shift where the alkyl group (the chiral backbone) migrates from the carbonyl carbon to the nitrogen, displacing the leaving group (e.g., bromide) to form an isocyanate intermediate. A key advantage of this reaction is that the configuration of the migrating chiral carbon is retained.[10]

-

Hydrolysis: The isocyanate is rapidly hydrolyzed by water to form a carbamic acid.

-

Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to yield the final primary β-amine.

Caption: Experimental workflow for the Hofmann rearrangement synthesis.

3.2. Experimental Protocol: Hofmann Rearrangement using PIDA

This protocol is adapted from methodologies utilizing iodosobenzene diacetate (PIDA), a milder and often more efficient alternative to bromine/NaOH.[11][12]

-

Materials:

-

Nα-Boc-L-Asparagine

-

Iodosobenzene diacetate (PIDA)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

-

Ethyl Acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolution: Dissolve Nα-Boc-L-Asparagine (1 equivalent) in a 1:1 mixture of acetonitrile and water. Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add iodosobenzene diacetate (PIDA) (approx. 1.1 equivalents) to the solution in one portion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted PIDA.

-

Workup: Remove the acetonitrile under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove nonpolar impurities.

-

Purification: The aqueous layer containing the product can be purified by crystallization or, if necessary, by ion-exchange chromatography. Lyophilization of the aqueous phase often yields the product in high purity.

-

3.3. Causality and Field Insights

-

Why PIDA? Reagents like PIDA or (bis(trifluoroacetoxy)iodo)benzene (PIFA) are often preferred over traditional bromine and strong base conditions.[12] They are less hazardous, operate under milder pH conditions (protecting the acid-labile Boc group), and often lead to cleaner reactions with higher yields. A reported yield for this transformation using PIDA is 75%.[11]

-

Solvent Choice: The mixed aqueous/organic solvent system (e.g., MeCN/H₂O or DMF/H₂O) is critical. It ensures the solubility of both the polar amino acid starting material and the more organic-soluble PIDA, facilitating a homogenous reaction.

-

Trustworthiness: The reaction progress should be meticulously monitored by TLC or LC-MS. The appearance of a new, more mobile spot (the amine product) and the disappearance of the asparagine starting material validates the reaction's progression. The final product's identity should be confirmed by ¹H NMR and mass spectrometry.

Method 2: Curtius Rearrangement from Nα-Boc-L-Aspartic Acid

The Curtius rearrangement is another powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon.[13] This route begins with an appropriately protected L-aspartic acid derivative.

4.1. Principle and Mechanism

This pathway involves the conversion of the side-chain carboxylic acid into an acyl azide, which then thermally or photochemically rearranges to an isocyanate, losing dinitrogen gas in the process.[14]

-

Acyl Azide Formation: The side-chain carboxylic acid of an Nα-Boc-Aspartic acid derivative (typically the benzyl ester, Boc-Asp(OBn)-OH) is activated and converted to an acyl azide, often using diphenylphosphoryl azide (DPPA).

-

Rearrangement: Upon gentle heating, the acyl azide rearranges, eliminating N₂ gas to form the isocyanate intermediate. Similar to the Hofmann rearrangement, this step is stereoretentive.

-

Trapping/Hydrolysis: The isocyanate is "trapped" by a nucleophile. If trapped with benzyl alcohol, it forms a Cbz-protected β-amine.[13] Subsequent hydrolysis or hydrogenolysis yields the free β-amine.

Caption: Experimental workflow for the Curtius rearrangement synthesis.

4.2. Experimental Protocol: Curtius Rearrangement

This protocol is based on the synthesis of an orthogonally protected Dap derivative.[13]

-

Materials:

-

Nα-Boc-L-aspartic acid β-benzyl ester (Boc-L-Asp-OBn)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Toluene (anhydrous)

-

Benzyl alcohol

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

-

Procedure:

-

Acyl Azide Formation: Dissolve Boc-L-Asp-OBn (1 eq.) in anhydrous toluene. Add triethylamine (1.1 eq.) followed by the dropwise addition of DPPA (1.1 eq.) at room temperature.

-

Rearrangement & Trapping: Heat the mixture to 80-90 °C for 2-3 hours until N₂ evolution ceases. Cool the reaction slightly and add benzyl alcohol (1.5 eq.). Continue heating for another 1-2 hours to ensure complete trapping of the isocyanate.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the resulting di-protected intermediate, Nα-Boc-Nβ-Cbz-L-Dap-OBn, by flash column chromatography.

-

Deprotection: Dissolve the purified intermediate in methanol or ethanol. Add 10% Pd/C catalyst (approx. 10% by weight). Subject the mixture to an atmosphere of hydrogen (H₂ balloon or Parr shaker) and stir until deprotection is complete (monitored by TLC/LC-MS).

-

Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, Boc-L-Dap-OH.

-

4.3. Causality and Field Insights

-

Starting Material: This route requires a pre-protected aspartic acid derivative. While this adds a step compared to the Hofmann route, it offers great versatility in introducing an orthogonal protecting group (like Cbz) onto the β-nitrogen during the trapping step.[13]

-

Safety: Acyl azides can be explosive. The reaction should be conducted with appropriate safety precautions (blast shield) and not heated too aggressively. Using DPPA for in-situ formation is generally safer than isolating the acyl azide.

-

Double Deprotection: The final hydrogenolysis step is highly efficient as it simultaneously removes the Nβ-Cbz group and the C-terminal benzyl ester, directly yielding the desired product in a single, clean step.

Method 3: Synthesis from L-Serine Derivatives

This strategy is a more lengthy but highly versatile approach that builds the Dap scaffold from L-Serine. It involves converting the hydroxyl group of serine into a nitrogen-containing functionality.[15][16]

5.1. Principle and Pathway

The synthesis begins with an orthogonally protected serine derivative, such as Nα-Fmoc-O-tert-butyl-D-serine (note the D-configuration to yield the L-Dap product after inversion).[16] The key transformations are:

-

Aldehyde Formation: The protected serine is converted to its corresponding Weinreb amide, which is then reduced to a stable α-amino aldehyde.[16]

-

Reductive Amination: The aldehyde is reacted with a nitrogen source (e.g., a primary amine or sulfonamide) in the presence of a reducing agent to form a protected 2,3-diaminopropanol.[17]

-

Oxidation: The primary alcohol of the diaminopropanol intermediate is oxidized to a carboxylic acid to yield the final Dap derivative. TEMPO-mediated oxidation is a common and effective method for this step.[15][16]

-

Protecting Group Manipulation: The protecting groups are swapped as needed throughout the synthesis to arrive at the final Nα-Boc product.

5.2. Field Insights

-

Versatility: While complex, this route is highly adaptable. By choosing different nitrogen nucleophiles in the reductive amination step, one can install a wide variety of substituents or protecting groups on the β-nitrogen from the outset.

-

Chiral Integrity: The stereocenter is established early from the chiral pool of serine. Careful execution of the steps, particularly the reduction and oxidation, preserves the enantiomeric purity.[16]

-

Chromatography: This multi-step synthesis often requires chromatographic purification at several stages, which may be a drawback for large-scale production compared to the rearrangement methods.[16] However, some procedures are designed to use crude products sequentially to minimize purifications.[15]

Comparative Summary of Synthesis Methods

| Feature | Hofmann Rearrangement | Curtius Rearrangement | Synthesis from L-Serine |

| Starting Material | Nα-Boc-L-Asparagine | Nα-Boc-L-Aspartic Acid Deriv. | Protected L/D-Serine Deriv. |

| Key Reaction | Amide → Amine | Carboxylic Acid → Amine | Reductive Amination & Oxidation |

| Number of Steps | Short (often 1-2 steps) | Moderate (3-4 steps) | Long (multi-step) |

| Typical Yield | Good (e.g., ~75%[11]) | Good | Variable, depends on pathway |

| Key Reagents | PIDA, NBS, or Br₂/NaOH | DPPA, NaN₃ | LiAlH₄, Ti(OiPr)₄, TEMPO |

| Advantages | Direct, uses cheap starting material, stereoretentive. | Stereoretentive, allows for orthogonal Nβ-protection. | Highly versatile for Nβ-functionalization. |

| Disadvantages | Can require hazardous reagents (Br₂), purification can be tricky. | Acyl azides are potentially explosive, requires pre-protected starting material. | Long synthesis, requires multiple purifications. |

Conclusion

The synthesis of Nα-Boc-L-2,3-diaminopropionic acid is a well-established process with several robust and reliable routes available to the modern chemist. For directness and efficiency on a lab scale, the Hofmann rearrangement of Nα-Boc-L-asparagine using a mild hypervalent iodine reagent like PIDA stands out as an excellent choice. For applications requiring specific, orthogonal protection on the β-nitrogen, the Curtius rearrangement from a protected aspartic acid derivative offers superior strategic flexibility. Finally, while more demanding, synthesis from L-serine provides the greatest versatility for creating a diverse library of Nβ-functionalized Dap analogs. The selection of the optimal method will ultimately be guided by the specific research goals, scale, and available resources of the drug development professional or research scientist.

References

- Di Mola, A., D'Alonzo, D., De Nisco, M., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(11), 2813.

- Chem-Station. (2014). Hofmann Rearrangement. Chem-Station International Edition.

- Hewage, C. M., Hampson, P., & Imrie, C. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Drug Delivery, 2012, 617565.

- Di Mola, A., D'Alonzo, D., De Nisco, M., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

- Vetting, M. W., Wanchai, V., & Blanchard, J. S. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 275-283.

- Zhang, L. H., Chung, J. C., Costello, T. D., et al. (1999). The Enantiospecific Synthesis of an Isoxazoline. A RGD Mimic Platelet GPIIb/IIIa Antagonist. The Journal of Organic Chemistry, 64(26), 9591-9602.

- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.

- Rudolf, J. D., Meyer, C., & Al-Mestarihi, A. (2022). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 13(45), 13467-13473.

- Robinson, A. J., Lim, C. Y., He, L., et al. (2001). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 66(12), 4141-4147.

- Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. Aapptec.

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.

- Mondal, E., Khan, A. T., & Sahu, M. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1446-1453.

- Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia.

- Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. The Journal of Organic Chemistry, 62(20), 6918-6920.

- ResearchGate. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]

- 13. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Boc-Dap-OH in Peptide Chemistry

An In-depth Technical Guide to the Physicochemical Properties of N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)

N-α-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide synthesis and drug discovery.[1] Its unique structure, featuring an acid-labile Boc-protecting group on the α-amino function and a free β-amino group, offers profound strategic advantages.[1][2] This selective protection scheme renders Boc-Dap-OH a versatile tool for creating complex peptide architectures, including branched peptides, cyclic analogues, and conjugates, by providing an orthogonal handle for side-chain modification.[1][2]

The incorporation of the diaminopropionic acid moiety can significantly influence a peptide's biological activity, proteolytic stability, and pharmacokinetic profile.[1][3] A thorough understanding of the physicochemical properties of the Boc-Dap-OH monomer is therefore not merely academic; it is a prerequisite for robust process development, ensuring efficient coupling during solid-phase peptide synthesis (SPPS), predictable purification profiles, and ultimately, the successful synthesis of the target molecule. This guide provides a detailed examination of these core properties, supported by field-proven experimental protocols for their validation.

Core Molecular and Physical Properties

The foundational characteristics of a synthetic building block dictate its handling, stoichiometry calculations, and analytical identification. Boc-Dap-OH presents as a white to off-white solid under standard laboratory conditions.[4]

dot graph "Boc_Dap_OH_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} enddot Caption: Chemical Structure of N-α-Boc-L-2,3-diaminopropionic acid.

A summary of its key identifiers and physical properties is presented in Table 1. The melting point of 210 °C is accompanied by decomposition, a critical consideration for thermal stability and long-term storage, which should be at 2-8°C in an inert atmosphere.[5][6]

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₄ | [4][5] |

| Molecular Weight | 204.22 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 73259-81-1 | [4][5] |

| Melting Point | 210 °C (with decomposition) | [5] |

| Optical Rotation (L-isomer) | [α]²⁰/D +5.5 ± 1° (c=1 in 1:1 MeOH:H₂O) | [5] |

| Purity (Typical) | ≥98.0% (TLC) | [5] |

Solubility Profile: A Key to Reaction Success

The solubility of Boc-Dap-OH is governed by the balance between the polar carboxylic acid and β-amino groups and the nonpolar, bulky tert-butoxycarbonyl (Boc) group.[7] This duality dictates its behavior in the polar aprotic solvents common to peptide synthesis. Direct quantitative solubility data is not widely published; however, a qualitative and inferred profile provides a strong practical foundation.

| Solvent | Solubility | Rationale & Commentary | References |

| Water | Sparingly soluble | The zwitterionic character allows for some aqueous solubility, which can be enhanced by heating and sonication.[6][7] | |

| Methanol:Water (1:1) | Moderately soluble | The use of this solvent system for optical rotation measurements at a 1% concentration (10 mg/mL) implies at least this level of solubility.[5][7] | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Can be improved with gentle heating and sonication.[6][7] | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | As a polar aprotic solvent standard in SPPS, good solubility is expected, analogous to other Boc-protected amino acids.[8] |

Expert Insight: The limited aqueous solubility is a critical factor. For solution-phase chemistry, solvent systems like DMF or DMF with acidic additives may be necessary to achieve sufficient concentration.[8] In solid-phase synthesis, pre-dissolving the amino acid in the coupling solvent (e.g., DMF) before addition to the resin is standard practice to ensure complete availability for the reaction.

Acid-Base Properties (pKa): The Driver of Reactivity

The pKa values of the ionizable groups in Boc-Dap-OH are fundamental to its reactivity, solubility, and chromatographic behavior. The molecule possesses two key ionizable sites: the carboxylic acid and the β-amino group. The α-amino group is protected as a carbamate and is non-basic under typical conditions.

-

Carboxylic Acid (pKa₁): The pKa of the carboxylic acid is predicted to be approximately 2.9.[6] This is in line with other N-protected amino acids, where the electron-withdrawing effect of the amide linkage slightly increases acidity compared to a simple carboxylic acid.

-

β-Amino Group (pKa₂): The pKa of the side-chain amino group is of significant interest. For free 2,3-diaminopropionic acid, this value is high (around 9.4).[3] However, a crucial finding is that when the α-amino and carboxyl groups participate in amide bonds, as they do within a peptide chain, the pKa of the β-amino group is substantially depressed to a range of 7.5 - 8.3 .[3] This is due to the powerful electron-withdrawing effects of the adjacent peptide backbone. While Boc-Dap-OH is a monomer, this principle highlights the pH-sensitive nature of the side chain, which becomes readily protonated at physiological pH.

dot graph "Ionization_States" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} enddot Caption: Predominant ionization states of Boc-Dap-OH at different pH ranges.

Spectroscopic and Chromatographic Profile

Unambiguous characterization relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

-

¹H NMR: The most characteristic signal is a sharp singlet integrating to 9 protons at approximately 1.4 ppm , corresponding to the magnetically equivalent methyl groups of the tert-butyl (Boc) moiety.[1] The protons on the α-carbon, β-carbon, and attached to the nitrogens will appear in more complex, coupled patterns further downfield.

-

¹³C NMR: The Boc group provides two distinct and easily identifiable signals: one for the three equivalent methyl carbons at approximately 28 ppm and another for the quaternary carbon at around 80 ppm .[1] The carbonyl carbon of the Boc group and the carboxylic acid carbon will appear significantly further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

-

N-H Stretching: Amine and amide N-H stretches typically appear in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: Two strong carbonyl absorption bands are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc carbamate group (~1680-1700 cm⁻¹).

-

C-O Stretching: Carboxylic acid and carbamate C-O stretches will be visible in the 1000-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-Dap-OH and peptides derived from it.[1]

-

Stationary Phase: A C18 column is the workhorse for this application, separating compounds based on hydrophobicity.[1]

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typically employed.[1] TFA protonates the carboxylic acid and β-amino groups, ensuring sharp, symmetrical peaks.

-

Detection: UV detection at 214 nm is used to monitor the amide bonds of the peptide backbone.[1]

Experimental Protocols for Physicochemical Characterization

Trustworthiness in research is built on verifiable data. The following protocols are self-validating systems for determining the core properties of Boc-Dap-OH.

Protocol 1: Determination of Melting Point

Causality: The melting point range provides a rapid assessment of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry Boc-Dap-OH into a capillary tube, sealing one end. Tap gently to pack the solid to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Heat the apparatus to a temperature approximately 20 °C below the estimated melting point.[9]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[9]

Protocol 2: Quantitative Solubility Determination by RP-HPLC

Causality: This method leverages the high sensitivity and specificity of HPLC to accurately quantify the concentration of a saturated solution, providing a precise measure of solubility in a given solvent.

dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

} enddot Caption: Workflow for quantitative solubility determination using RP-HPLC.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Boc-Dap-OH to a known volume of the desired solvent (e.g., DMF, water) in a sealed vial. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.[7]

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the calibration range.[7]

-

Calibration Standards: Prepare a series of standard solutions of Boc-Dap-OH in the same solvent at known concentrations.[7]

-

HPLC Analysis: Inject the standards and the sample onto an HPLC system using the method described in Section 4.

-

Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the peak area of the saturated sample to determine its concentration from the curve. This concentration is the quantitative solubility.[7]

Protocol 3: Determination of Specific Optical Rotation

Causality: Specific rotation is an intrinsic property of a chiral molecule and confirms its stereochemical identity. The L-isomer (S-configuration) will rotate plane-polarized light in a specific direction and magnitude under defined conditions.

Methodology:

-

Solution Preparation: Accurately prepare a 1% solution (1.00 g per 100 mL) of Boc-Dap-OH in a 1:1 mixture of methanol and water.[5] Ensure the sample is fully dissolved.

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank solvent cell.[11]

-

Measurement: Fill the polarimeter cell (of a known path length, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

-

Data Recording: Measure the observed rotation (α) in degrees.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)[12]

-

References

- BenchChem. (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.

- BenchChem. (2025).

- BenchChem. (2025).

- Gready, J. E., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]

- BenchChem. (2025). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.

- PubChem. Boc-Dap-OH | C8H16N2O4.

- BenchChem. (2025).

- University of Calgary. (2021).

- ChemBK. Fmoc-L-2,3-Diaminopropionic acid(Boc). [Link]

- WorldOfChemicals.

- Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

- University of Calgary. Ch 7: Optical Activity. [Link]

- Chongqing Chemdad Co., Ltd. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. [Link]

- Chemistry LibreTexts. (2022). 6.

- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

- Wikipedia.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc-Dap-OH in Synthetic Chemistry and the Imperative of Solubility

Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a cornerstone in the edifice of modern peptide synthesis and drug development. As a non-proteinogenic amino acid derivative, its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, offers a versatile scaffold for the construction of modified peptides, peptidomimetics, and complex molecular architectures.[1] The successful incorporation of this valuable building block is, however, fundamentally predicated on a thorough understanding of its solubility characteristics. Inadequate dissolution can lead to sluggish or incomplete reactions, complicate purification protocols, and ultimately compromise the yield and purity of the final product.

This technical guide provides a comprehensive exploration of the solubility of Boc-Dap-OH in organic solvents. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of its solubility, offers predictive insights based on structurally analogous compounds, and furnishes detailed, field-tested protocols for the empirical determination of solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, reaction optimization, and formulation development involving Boc-Dap-OH.

Molecular Architecture and its Influence on Solubility: A Dichotomy of Polarity

The solubility of Boc-Dap-OH is a direct consequence of its molecular structure, which harbors both polar and non-polar functionalities. This inherent duality governs its interaction with various organic solvents.

-

The Polar Core: The free carboxylic acid and the β-amino group impart a zwitterionic character to the molecule, particularly at or near its isoelectric point. These groups are capable of forming strong hydrogen bonds and electrostatic interactions, favoring solubility in polar solvents.

-

The Non-Polar Shield: The tert-butoxycarbonyl (Boc) protecting group introduces a significant hydrophobic element. This bulky, non-polar moiety can hinder the solvation of the polar core in highly polar solvents but enhances solubility in solvents with a lower dielectric constant.

The interplay between these opposing characteristics dictates the solubility profile of Boc-Dap-OH. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest solubilizing capacity.

Quantitative and Qualitative Solubility Profile of Boc-Dap-OH

Qualitative Solubility Observations:

-

Dimethyl Sulfoxide (DMSO): Boc-Dap-OH is reported to be slightly soluble in DMSO.[3] The dissolution can be enhanced by gentle heating and sonication, suggesting that the process is endothermic and may be kinetically limited at room temperature.

-

Water: It is sparingly soluble in water.[3] This is consistent with the presence of the hydrophobic Boc group, which limits its interaction with the highly polar aqueous environment. As with DMSO, heating and sonication can improve solubility.

-

Methanol/Water (1:1): The use of a 1% solution of Boc-Dap-OH in a 1:1 methanol/water mixture for optical rotation measurements implies at least moderate solubility in this solvent system.[4] This highlights the utility of co-solvents in balancing the solvation of both the polar and non-polar domains of the molecule.

Predictive Quantitative Solubility Based on Structural Analogs:

Given the scarcity of direct quantitative data for Boc-Dap-OH, we can extrapolate from the known solubility of structurally similar Boc-protected amino acids, such as Boc-L-alanine. Boc-L-alanine shares the same Boc-protected alpha-amino acid core but lacks the β-amino group. This makes it a reasonable, albeit slightly less polar, proxy for predicting the solubility of Boc-Dap-OH in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Predicted Solubility of Boc-Dap-OH | Rationale and Commentary |

| Dimethylformamide (DMF) | Highly Soluble (Predicted: > 9 g/100 mL) | Boc-L-alanine is clearly soluble in DMF at a concentration of approximately 9.46 g/100 mL.[2] Given the additional polar β-amino group in Boc-Dap-OH, its solubility in the highly polar aprotic solvent DMF is expected to be excellent. DMF is a premier solvent for solid-phase peptide synthesis (SPPS) due to its ability to solvate growing peptide chains and reagents effectively. |

| Dichloromethane (DCM) | Soluble | Boc-protected amino acids generally exhibit good solubility in DCM.[2] While less polar than DMF, DCM can effectively solvate the Boc group and the overall molecule, making it a suitable solvent for many solution-phase reactions and manipulations. |

| Methanol (MeOH) | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and amino groups of Boc-Dap-OH, while also providing a sufficiently non-polar character to solvate the Boc group. |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that is a good choice for many applications. Its solubilizing power for Boc-Dap-OH is expected to be moderate, potentially requiring co-solvents or gentle heating for higher concentrations. |

| Tetrahydrofuran (THF) | Slightly Soluble to Soluble | THF is a less polar solvent compared to DMF or DCM. While it will effectively solvate the Boc group, its ability to solvate the polar functionalities is more limited. Solubility is expected to be moderate at best. |

Experimental Protocol for the Determination of Thermodynamic Solubility

For applications requiring precise knowledge of the saturation solubility, an empirical determination is indispensable. The following gravimetric method provides a robust and self-validating protocol.

Objective: To determine the thermodynamic (equilibrium) solubility of Boc-Dap-OH in a given organic solvent at a specified temperature.

Materials:

-

Boc-Dap-OH (high purity solid)

-

Solvent of interest (anhydrous, high-purity grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge capable of accommodating the vials

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Boc-Dap-OH to a pre-weighed glass vial. The excess should be visually apparent to ensure that saturation is reached.

-

Record the initial mass of the vial and the added Boc-Dap-OH.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient duration to ensure that thermodynamic equilibrium is achieved. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at successive time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a sufficient speed and duration to pellet the excess, undissolved solid. This step is critical to ensure that no solid particles are carried over into the subsequent analysis.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To further ensure the absence of particulate matter, the supernatant can be passed through a syringe filter that is compatible with the organic solvent.

-

Dispense the supernatant into a pre-weighed, clean, and dry vial.

-

Record the exact mass of the supernatant transferred.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of Boc-Dap-OH or in a vacuum desiccator.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved Boc-Dap-OH is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units:

-

mg/mL: (mass of dissolved Boc-Dap-OH in mg) / (volume of supernatant withdrawn in mL)

-

g/100 mL: (mass of dissolved Boc-Dap-OH in g / mass of supernatant in g) * (density of the solvent at the experimental temperature in g/mL) * 100

-

Molarity (mol/L): (moles of dissolved Boc-Dap-OH) / (volume of supernatant withdrawn in L)

-

-

Trustworthiness and Self-Validation:

This protocol incorporates several self-validating steps. The use of a visual excess of solid ensures that the solution is indeed saturated. The equilibration for an extended period with verification at multiple time points confirms that thermodynamic equilibrium has been reached. Finally, the gravimetric determination of the dissolved solid provides a direct and accurate measurement of solubility, independent of spectroscopic or chromatographic methods that would require the generation of a calibration curve.

Solvent Selection Workflow for Boc-Dap-OH Applications

The choice of solvent is a critical parameter for any process involving Boc-Dap-OH. The following workflow, represented as a Graphviz diagram, provides a logical framework for solvent selection.

Caption: A decision-making workflow for selecting an appropriate organic solvent for applications involving Boc-Dap-OH.

Conclusion

A comprehensive understanding of the solubility of Boc-Dap-OH is not merely an academic exercise but a practical necessity for its effective utilization in research and development. While a complete quantitative dataset remains to be fully elucidated, the principles outlined in this guide, coupled with predictive data from structural analogs and a robust experimental protocol, provide a strong foundation for navigating the challenges of its dissolution. By carefully considering the molecular interactions at play and empirically verifying solubility under specific experimental conditions, researchers can unlock the full synthetic potential of this versatile building block, paving the way for advancements in peptide chemistry and the development of novel therapeutics.

References

- BenchChem. (2025). BOC-D-alanine solubility problems in DMF and other solvents.

- Exploring Boc-D-Dap-OH: A Key Pharmaceutical Intermediate. (n.d.).

- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.

- Slideshare. (2022). BCS Guideline for solubility and Dissolution.pptx.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Complex Peptide Sequences.

- World Health Organization. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- National Center for Biotechnology Information. (2018). New experimental melting properties as access for predicting amino-acid solubility.

- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.

- University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.

- GenScript. (2020). Peptide Solubility Guidelines.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- BenchChem. (2025). Recommended Coupling Reagents for BOC-D-Alanine: Application Notes and Protocols.

- Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- BenchChem. (2025). Introduction to solid-phase peptide synthesis using BOC-D-alanine.

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.

- Journal of Chemical and Pharmaceutical Research. (2015). Role of glycine as a '3D-structure' maker in aqueous mixture of protophilic dipolar aprotic dimethylsulfoxide.

- Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry.

- MDPI. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 29(5), 1083.

Sources

The Strategic Backbone of Advanced Peptide Synthesis: A Technical Guide to the Commercial Availability and Application of Boc-Dap-OH and Its Derivatives

Introduction: The Versatility of Diaminopropionic Acid in Peptide Chemistry

In the landscape of innovative drug discovery and peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone for modulating biological activity, enhancing stability, and introducing novel structural motifs. Among these, 2,3-diaminopropionic acid (Dap) stands out as a uniquely versatile building block. Its bifunctional nature, featuring both an α- and a β-amino group, provides a strategic handle for chemists to engineer peptides with branched structures, cyclize peptide backbones, or attach payloads and labels.[1] The successful integration of Dap into a peptide sequence, however, is critically dependent on a robust orthogonal protection strategy. This is where Nα-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH) and its derivatives become indispensable tools for the research scientist.[2]

This in-depth technical guide provides a comprehensive overview of the commercial landscape of Boc-Dap-OH and its key derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to source, select, and effectively utilize these critical reagents in their synthetic endeavors. We will delve into the nuances of protecting group strategies, provide detailed experimental protocols for their application, and offer insights into the causality behind these methodological choices, ensuring a foundation of scientific integrity and practical utility.

The Commercial Landscape: Sourcing Boc-Dap-OH and Key Derivatives

The commercial availability of Boc-Dap-OH and its orthogonally protected derivatives is robust, with several reputable suppliers offering a range of products to suit diverse synthetic needs. The choice of a specific derivative is dictated by the overall synthetic strategy, particularly the chemistry employed for peptide elongation (e.g., Boc- or Fmoc-based solid-phase peptide synthesis) and the desired site for subsequent modification.[3]

Both stereoisomers, Boc-L-Dap-OH and Boc-D-Dap-OH, are commercially available, which is a critical consideration for controlling the three-dimensional structure and biological activity of the final peptide.[2]

Core Building Block: Boc-Dap-OH

Nα-Boc-2,3-diaminopropionic acid is the foundational building block where the α-amino group is protected by the acid-labile Boc group, leaving the β-amino group free for functionalization.[2] This reagent is a staple in Boc-based solid-phase peptide synthesis (SPPS).

Table 1: Commercial Suppliers of Boc-L-Dap-OH (CAS: 73259-81-1)

| Supplier | Purity/Assay | Molecular Weight ( g/mol ) | Optical Rotation ([α]D) | Melting Point (°C) |

| Sigma-Aldrich | ≥98.0% (TLC)[4] | 204.22[4] | +5.5±1° (c=1% in methanol:water 1:1)[4] | 210 (dec.)[4] |

| BenchChem | Typically 95%[5] | 204.22[5] | N/A | N/A |

| Smolecule | >99% enantiomeric excess[6] | 204.22[6] | [α]²⁰/D = -5.5° ± 1° in 50% (v/v) methanol/water[6] | N/A |

Orthogonally Protected Boc-Dap-OH Derivatives for Fmoc-Based SPPS

For researchers utilizing the more common Fmoc-based SPPS, a different set of orthogonally protected Dap derivatives is required. In these instances, the α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by an acid-labile group like Boc. However, for the purpose of this guide, we focus on derivatives where the α-amino group is protected by Boc, and the β-amino group is protected by a group that is orthogonal to the acid-labile Boc group. This allows for selective deprotection and functionalization of the β-amino group on-resin during a Boc-based SPPS.

A common strategy involves the use of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). This derivative allows for the selective removal of the Fmoc group on the side chain using a mild base, while the Boc group on the alpha-amine remains intact.[7]

Table 2: Commercially Available Orthogonally Protected Boc-Dap-OH Derivatives

| Derivative | CAS Number | Key Suppliers | Typical Purity | Notes on Orthogonality |

| Boc-L-Dap(Fmoc)-OH | 122235-70-5[8] | Sigma-Aldrich, Aapptec[9], BLD Pharm[10] | ≥98% (HPLC)[8] | Fmoc group is base-labile (piperidine), orthogonal to the acid-labile Boc group (TFA).[7] |

| Boc-D-Dap(Fmoc)-OH | 131570-56-4[11] | Parchem[11], Flexbio System[12] | ≥98%[13] | Same orthogonality as the L-isomer. |

| Boc-L-Dap(Alloc)-OH | 161561-83-7[14] | Sigma-Aldrich[15], ChemPep[14] | N/A | Alloc group is removed by palladium catalysis, orthogonal to both Boc and Fmoc. |

| Boc-L-Dap(ivDde)-OH | 1313054-38-4[16] | ChemicalBook[17], BLD Pharm[16], ChemPep[18] | N/A | ivDde group is removed by hydrazine, providing another layer of orthogonality. |

Synthetic Applications and Methodologies: A Field-Proven Perspective

The true value of Boc-Dap-OH and its derivatives lies in their application. As a senior application scientist, the emphasis is not just on the "how" but the "why" of a protocol. The following sections detail proven methodologies, underpinned by the principles of chemical causality and self-validating systems.

Incorporation of Boc-Dap-OH in Boc-SPPS

The incorporation of Boc-Dap-OH into a growing peptide chain using Boc-SPPS follows a standard protocol. The key is ensuring complete coupling to the free N-terminal amine of the resin-bound peptide.

Experimental Protocol 1: Standard Coupling of Boc-Dap-OH in Boc-SPPS

-

Resin Preparation: Swell the desired resin (e.g., PAM or MBHA resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-Dap-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to react for 2-5 minutes.[19] The formation of the HOBt-ester is a critical step to generate a highly reactive species for efficient amide bond formation.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring and Capping: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[19] An optional capping step with acetic anhydride can be performed to block any unreacted amino groups.

Caption: Workflow for Boc-Dap-OH incorporation in Boc-SPPS.

On-Resin Side-Chain Modification using Orthogonal Protecting Groups

The strategic use of orthogonally protected Boc-Dap derivatives, such as Boc-Dap(Fmoc)-OH, enables selective modification of the β-amino group while the peptide remains attached to the solid support. This is particularly valuable for the synthesis of cyclic peptides.[7]

Experimental Protocol 2: On-Resin Cyclization via Dap-Asp Lactam Bridge Formation

This protocol outlines the synthesis of a side-chain to side-chain cyclized peptide using Boc-Dap(Fmoc)-OH and a suitably protected aspartic acid derivative.

-

Linear Peptide Synthesis: Assemble the linear peptide on a solid support using standard Boc-SPPS, incorporating Boc-Dap(Fmoc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.[7]

-

Selective Fmoc Deprotection: Once the linear sequence is complete, treat the resin with 20% piperidine in DMF for 15-20 minutes to selectively remove the Fmoc group from the Dap side chain. Wash the resin thoroughly with DMF.[7]

-

Selective tBu Deprotection: Subsequently, treat the resin with a milder TFA solution (e.g., 1-2% TFA in DCM) to remove the OtBu protecting group from the Asp side chain. This step requires careful optimization to avoid premature cleavage of the N-terminal Boc group.

-

On-Resin Cyclization: Swell the resin in DMF and add a solution of a coupling reagent like PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF. Allow the reaction to proceed for 4-24 hours at room temperature.[7] The intramolecular reaction between the deprotected β-amino group of Dap and the side-chain carboxyl group of Asp forms the lactam bridge.

-

Cleavage and Global Deprotection: After cyclization, cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail, such as HF with anisole as a scavenger, or a less hazardous mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).[19][20]

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for on-resin synthesis of a cyclic peptide.

Conclusion: Empowering Peptide Innovation

Boc-Dap-OH and its orthogonally protected derivatives are more than just chemical reagents; they are enablers of innovation in peptide science. Their commercial availability from a range of trusted suppliers, coupled with well-established and versatile synthetic protocols, empowers researchers to push the boundaries of peptide design. By understanding the principles of orthogonal protection and the nuances of their application, scientists can confidently incorporate Dap into their molecules of interest, paving the way for the development of novel therapeutics and research tools with enhanced properties and functions. This guide serves as a foundational resource to aid in the strategic selection and successful implementation of these valuable building blocks.

References

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Aapptec. [Link]

- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec. [Link]

- [Inform

- [Information on Boc-D-Dap(Fmoc)-OH]. (n.d.). Flexbio System. [Link]

- [Information on Boc D Dap OH and deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy Boc-Dap-OH | 73259-81-1 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. peptide.com [peptide.com]

- 10. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 11. parchem.com [parchem.com]

- 12. Boc-D-Dap(Fmoc)-OH | Flexbio System [flexbiosys.com]

- 13. hongri-pharm.com [hongri-pharm.com]

- 14. chempep.com [chempep.com]

- 15. Boc-Dap(Alloc)-OH [sigmaaldrich.com]

- 16. 1313054-38-4|Boc-Dap(ivDde)-OH|BLD Pharm [bldpharm.com]

- 17. Boc-Dap(ivDde)-OH manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 18. chempep.com [chempep.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Beyond Nature's Alphabet: A Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Abstract

The twenty canonical amino acids, the fundamental building blocks of proteins, have long been the focus of biochemical research. However, the deliberate incorporation of unnatural amino-acids (Uaas) into peptide chains has emerged as a transformative strategy in drug discovery, materials science, and fundamental biological studies.[1][2] By expanding the chemical repertoire beyond what is dictated by the genetic code, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[3][] This in-depth technical guide provides a comprehensive overview of the core methodologies for introducing Uaas into peptides, with a focus on the practical considerations and underlying chemical principles that govern success. We will delve into the nuances of solid-phase peptide synthesis (SPPS) for Uaa incorporation, explore biocatalytic and chemoselective ligation strategies, and provide detailed protocols and troubleshooting insights for researchers at the forefront of peptide science.

The Rationale for Stepping Beyond the Canonical 20

The limitations of natural peptides as therapeutic agents are well-documented. They often suffer from poor metabolic stability due to enzymatic degradation, limited cell permeability, and a restricted range of chemical functionalities.[1] The introduction of Uaas offers a powerful toolkit to overcome these challenges.[2][]

Key advantages of incorporating Uaas include:

-

Enhanced Stability: Replacing L-amino acids with their D-enantiomers or incorporating sterically hindered Uaas can confer resistance to proteolysis, extending the in vivo half-life of peptide drugs.[3]

-

Improved Potency and Selectivity: The vast chemical space offered by Uaas allows for the fine-tuning of peptide-receptor interactions, leading to increased binding affinity and target specificity.[2]

-

Novel Functionalities: Uaas can introduce a wide array of functionalities not found in nature, such as fluorescent probes for imaging, photo-crosslinkers for identifying binding partners, and bioorthogonal handles for subsequent chemical modifications.[3][]

-

Conformational Control: The incorporation of conformationally constrained Uaas can lock a peptide into a specific bioactive conformation, enhancing its activity and reducing off-target effects.

The strategic deployment of Uaas has already yielded several FDA-approved drugs, demonstrating their clinical and commercial significance.[1][6]

Core Methodologies for Uaa Incorporation: A Comparative Analysis

The choice of methodology for incorporating Uaas into a peptide is dictated by several factors, including the desired peptide length, the specific Uaa to be incorporated, and the intended application. The three primary strategies are Solid-Phase Peptide Synthesis (SPPS), in vivo incorporation via genetic code expansion, and semi-synthetic approaches leveraging chemoselective ligation.[7]

| Methodology | Advantages | Limitations | Typical Scale |

| Solid-Phase Peptide Synthesis (SPPS) | High precision in Uaa placement; wide variety of Uaas can be used; suitable for small to medium peptides.[7] | Synthesis efficiency decreases with length; can be time-consuming for long peptides.[7] | Milligram to gram |

| Genetic Code Expansion | Production of large proteins with Uaas; enables in-cell studies.[7] | Variable incorporation efficiency; requires engineering of orthogonal tRNA/aaRS pairs; Uaa must be cell-permeable and non-toxic.[7] | Microgram to milligram |

| Expressed Protein Ligation (EPL) | Incorporation of Uaas into large proteins; allows for segmental labeling.[7] | Requires a cysteine at the ligation site; ligation efficiency can be sequence-dependent.[7] | Milligram to gram |

This guide will primarily focus on SPPS, as it remains the most versatile and widely accessible method for the custom synthesis of Uaa-containing peptides in a research setting.

Mastering Uaa Incorporation via Solid-Phase Peptide Synthesis (SPPS)